![molecular formula C16H21N3O4 B2779037 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899982-30-0](/img/structure/B2779037.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

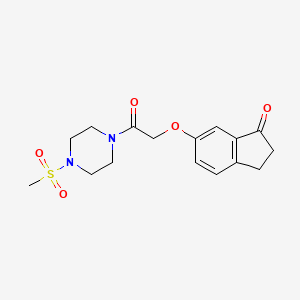

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, a pyridin-4-ylmethyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . These groups could participate in a variety of chemical reactions, but without specific context or experimental data, it’s hard to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dioxaspiro and pyridine rings might confer aromaticity, which could affect its chemical stability and reactivity. The oxalamide group could participate in hydrogen bonding, which could affect its solubility and intermolecular interactions.Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

Room Temperature Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been shown to effectively promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process is notable for its excellent chemoselectivity and tolerance of a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : Research on the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate has led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, key structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmacological Applications

Development of Novel Series of Anticancer and Antidiabetic Agents : Spirothiazolidines analogs, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anticancer and antidiabetic activities. Some compounds in this series exhibited significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, highlighting their potential as therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Material Science Applications

Mixed-Lanthanide Metal-Organic Framework Thermometers : A series of mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks exhibit a linear response to temperature changes, demonstrating their applicability in a wide temperature range and potential for use in physiological environments (Yang et al., 2018).

Mécanisme D'action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in material science or organic synthesis, its mechanism of action would depend on the specific reactions or processes it’s involved in.

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUDYGSQQADEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)